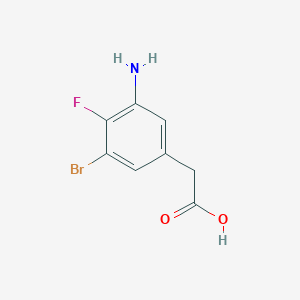
2-(3-Amino-5-bromo-4-fluorophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-5-bromo-4-fluorophenyl)acetic acid is an organic compound with a unique structure that includes amino, bromo, and fluoro substituents on a phenyl ring, attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-bromo-4-fluorophenyl)acetic acid typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of a phenyl ring, followed by the introduction of an amino group. The final step involves the attachment of the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-5-bromo-4-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and fluoro substituents can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized phenylacetic acids.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-5-bromo-4-fluorophenyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-(3-Amino-5-bromo-4-fluorophenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the bromo and fluoro substituents can participate in halogen bonding and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Amino-4-fluorophenyl)acetic acid: Lacks the bromo substituent, which may affect its reactivity and biological activity.
2-(3-Amino-5-bromo-phenyl)acetic acid: Lacks the fluoro substituent, potentially altering its chemical properties.
2-(3-Amino-5-bromo-4-chlorophenyl)acetic acid: Contains a chloro group instead of a fluoro group, which can influence its chemical behavior.
Uniqueness
The presence of both bromo and fluoro substituents in 2-(3-Amino-5-bromo-4-fluorophenyl)acetic acid makes it unique, as these groups can significantly impact its chemical reactivity and biological interactions. This combination of substituents provides a distinct set of properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C8H7BrFNO2 |
|---|---|
Molekulargewicht |
248.05 g/mol |
IUPAC-Name |
2-(3-amino-5-bromo-4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrFNO2/c9-5-1-4(3-7(12)13)2-6(11)8(5)10/h1-2H,3,11H2,(H,12,13) |
InChI-Schlüssel |
LOJJGANWVXJFQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)F)Br)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776078.png)



![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol](/img/structure/B14776100.png)
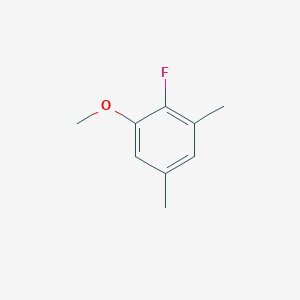
![[6-(4-Hydroxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-hydroxybenzoate](/img/structure/B14776120.png)
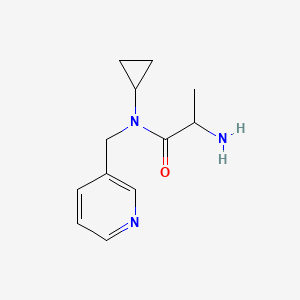
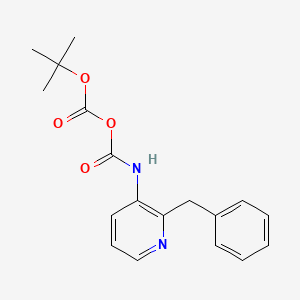
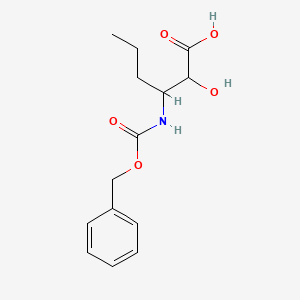
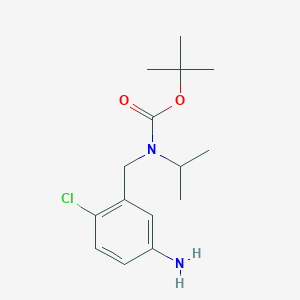
![6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B14776139.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14776158.png)

